

Technical Guide: 1-(5-Chlorothiophene-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(5-Chlorothiophene-2-carbonyl)piperazine

Cat. No.: B1398977

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CAS Number: 864815-96-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(5-Chlorothiophene-2-carbonyl)piperazine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential pharmacological relevance, presenting data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

1-(5-Chlorothiophene-2-carbonyl)piperazine is a derivative of piperazine and 5-chlorothiophene-2-carboxylic acid. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its constituent parts and related structures. The table below summarizes key computed and expected properties.

Property	Value	Source
CAS Number	864815-96-3	[1]
Molecular Formula	C ₉ H ₁₁ ClN ₂ OS	Inferred
Molecular Weight	230.71 g/mol	Inferred
IUPAC Name	(5-chlorothiophen-2-yl) (piperazin-1-yl)methanone	[1]
Appearance	Expected to be a solid at room temperature	Inferred
Solubility	Expected to be soluble in organic solvents like DMSO and methanol	Inferred
InChI	InChI=1S/C9H11ClN2OS/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2	[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of **1-(5-Chlorothiophene-2-carbonyl)piperazine** is through the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride. This reaction is a standard method for forming amide bonds.

Synthesis of the Precursor: 5-Chlorothiophene-2-carbonyl chloride (CAS: 42518-98-9)

The key precursor, 5-chlorothiophene-2-carbonyl chloride, is typically synthesized from 5-chlorothiophene-2-carboxylic acid.

Experimental Protocol: Chlorination of 5-Chlorothiophene-2-carboxylic acid

- Materials: 5-Chlorothiophene-2-carboxylic acid, thionyl chloride (SOCl₂), non-polar solvent (e.g., toluene or dichloromethane), N,N-dimethylformamide (DMF) (catalyst).
- Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chlorothiophene-2-carboxylic acid (1 equivalent) in a non-polar solvent.
- Add a catalytic amount of DMF.
- Slowly add thionyl chloride (1.1-1.3 equivalents) to the suspension at a controlled temperature, typically below 10°C.
- After the addition is complete, allow the mixture to stir at room temperature for 10-30 minutes.
- Heat the reaction mixture to reflux for 1-3 hours, or until the evolution of gas ceases.
- After cooling, the solvent and excess thionyl chloride are removed under reduced pressure to yield crude 5-chlorothiophene-2-carbonyl chloride.
- The product can be purified by vacuum distillation.

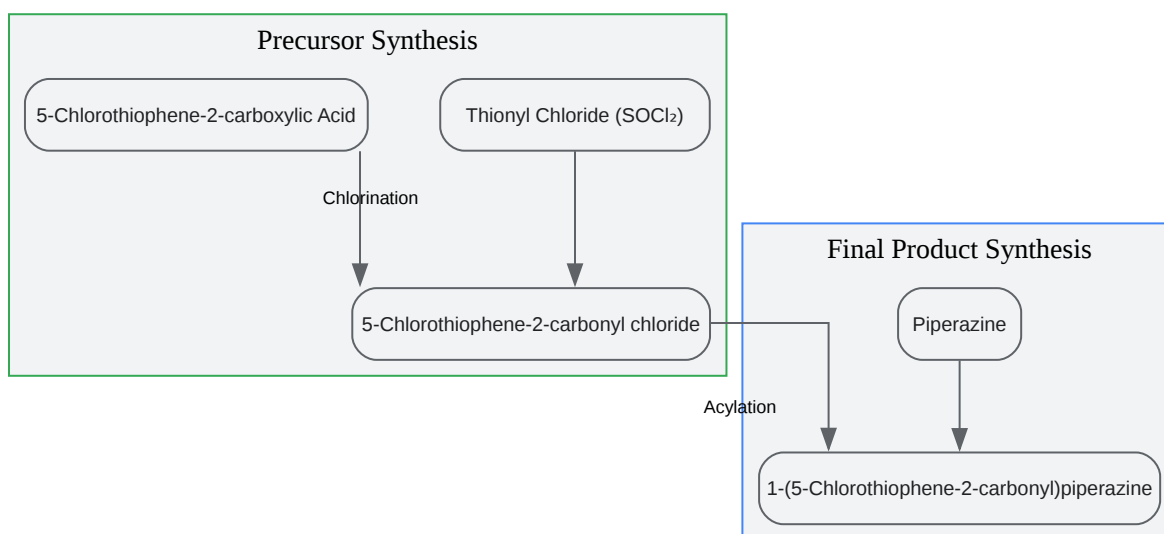
Synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine

Experimental Protocol: Acylation of Piperazine

- Materials: 5-Chlorothiophene-2-carbonyl chloride, piperazine, a suitable solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine, or an excess of piperazine) to neutralize the HCl byproduct.
- Procedure:
 - Dissolve piperazine (2-3 equivalents to act as both reactant and base, or 1 equivalent with an external base) in the chosen solvent in a reaction flask, and cool the mixture in an ice bath.
 - Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1 equivalent) in the same solvent to the piperazine solution with vigorous stirring.

- Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically washed with water and brine to remove the hydrochloride salt and any unreacted piperazine.
- The organic layer is then dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- The crude **1-(5-Chlorothiophene-2-carbonyl)piperazine** can be further purified by recrystallization or column chromatography.

Synthesis Workflow



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A flowchart illustrating the two-step synthesis of **1-(5-Chlorothiophene-2-carbonyl)piperazine**.

Spectroscopic Data and Characterization

While a specific, published spectrum for **1-(5-Chlorothiophene-2-carbonyl)piperazine** is not readily available, the expected spectral data based on its structure would include:

- ^1H NMR: Signals corresponding to the protons on the thiophene ring and the piperazine ring. The thiophene protons would appear as doublets in the aromatic region, while the piperazine protons would appear as multiplets in the aliphatic region.
- ^{13}C NMR: Resonances for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the piperazine ring.
- Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (230.71 g/mol), with a characteristic isotopic pattern due to the presence of chlorine.
- Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm^{-1} corresponding to the amide carbonyl group.

Biological Activity and Potential Applications

Piperazine derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. The incorporation of a thiophene ring, a common scaffold in medicinal chemistry, can modulate the biological activity of the piperazine core.

The 5-chlorothiophene-2-carbonyl moiety is a key component of the anticoagulant drug Rivaroxaban. In Rivaroxaban, this group serves as an important structural element for binding to its target, Factor Xa.

Potential Signaling Pathways and Drug Development

Given the structural similarities to known pharmacologically active agents, **1-(5-Chlorothiophene-2-carbonyl)piperazine** could be investigated for its potential to interact with various biological targets.

Hypothesized Mechanism of Action



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A conceptual diagram illustrating the potential mechanism of action for the title compound.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activity and mechanism of action of **1-(5-Chlorothiophene-2-carbonyl)piperazine**. Its structural components suggest that it could be a valuable building block for the synthesis of novel therapeutic agents.

Safety Information

The safety data for **1-(5-Chlorothiophene-2-carbonyl)piperazine** is not well-established. However, based on its precursor, 5-chlorothiophene-2-carbonyl chloride, which is corrosive and causes severe skin burns and eye damage, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

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References

- 1. 864815-96-3(Piperazine, 1-[(5-chloro-2-thienyl)carbonyl]-) | Kuujia.com [it.kuujia.com]
- To cite this document: BenchChem. [Technical Guide: 1-(5-Chlorothiophene-2-carbonyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1398977#cas-number-for-1-5-chlorothiophene-2-carbonyl-piperazine\]](https://www.benchchem.com/product/b1398977#cas-number-for-1-5-chlorothiophene-2-carbonyl-piperazine)

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